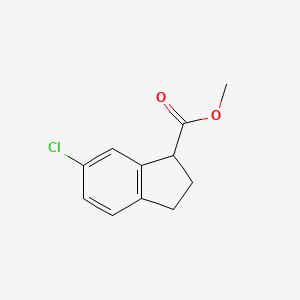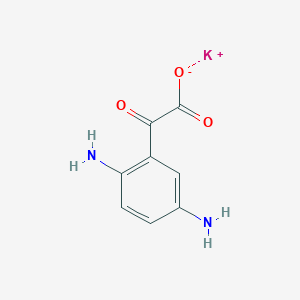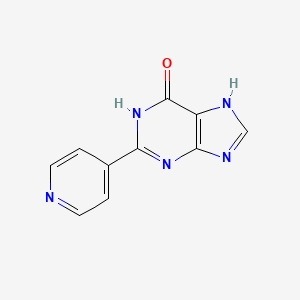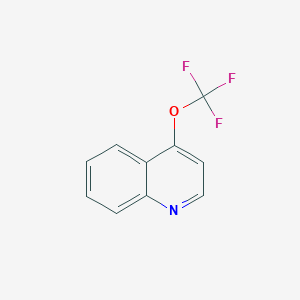
Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate is an organic compound with the molecular formula C11H11ClO2 It is a derivative of indene, a bicyclic hydrocarbon, and features a chlorine atom and a carboxylate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate typically involves the chlorination of 2,3-dihydro-1H-indene-1-carboxylate followed by esterification. One common method includes the reaction of 2,3-dihydro-1H-indene-1-carboxylic acid with thionyl chloride to introduce the chlorine atom, followed by esterification with methanol in the presence of a catalyst like sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps to the laboratory methods, optimized for yield and efficiency. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted indene derivatives depending on the nucleophile used.
科学研究应用
Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action for Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which can alter biochemical pathways. The exact pathways and targets would depend on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
Methyl 6-chloro-2,3-dihydro-1H-indene-5-carboxylate: Another chlorinated indene derivative with similar properties.
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: A related compound with an oxo group instead of a chlorine atom.
Uniqueness
Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new synthetic methodologies and exploring novel biological activities.
属性
分子式 |
C11H11ClO2 |
|---|---|
分子量 |
210.65 g/mol |
IUPAC 名称 |
methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate |
InChI |
InChI=1S/C11H11ClO2/c1-14-11(13)9-5-3-7-2-4-8(12)6-10(7)9/h2,4,6,9H,3,5H2,1H3 |
InChI 键 |
DIPQEXYHXNXKIY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CCC2=C1C=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B11890282.png)

![5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11890291.png)






![5-Benzyl-5-azaspiro[2.5]octan-8-one](/img/structure/B11890323.png)

![9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11890331.png)

